molecular formula C19H30N4O3 B13077895 tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate CAS No. 1051899-49-0

tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate

Cat. No.: B13077895
CAS No.: 1051899-49-0
M. Wt: 362.5 g/mol
InChI Key: MCVZTEPLNGGOJJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of tert-butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate involves several steps. One common approach is the reaction of 4-(3-amino-5-morpholinophenyl)piperazine with tert-butyl chloroformate (TBTF) in an organic solvent. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

      Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate can undergo various reactions, including

      Common Reagents and Conditions: TBTF, organic solvents, and mild reaction conditions.

      Major Products: The major product is the titled compound itself.

  • Scientific Research Applications

      Chemistry: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate serves as a building block in medicinal chemistry and drug discovery.

      Biology: It may be used as a probe to study biological processes involving piperazine derivatives.

      Medicine: Research focuses on potential therapeutic applications, such as antiviral or anticancer agents.

      Industry: Its use in industry remains exploratory, but it could find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with receptors, enzymes, or cellular pathways. Further studies are needed to elucidate these details.
  • Comparison with Similar Compounds

      Similar Compounds: Other piperazine derivatives with carboxylate ester groups.

      Uniqueness: tert-Butyl 4-(3-amino-5-morpholinophenyl)piperazine-1-carboxylate’s unique combination of substituents sets it apart from related compounds.

    Properties

    CAS No.

    1051899-49-0

    Molecular Formula

    C19H30N4O3

    Molecular Weight

    362.5 g/mol

    IUPAC Name

    tert-butyl 4-(3-amino-5-morpholin-4-ylphenyl)piperazine-1-carboxylate

    InChI

    InChI=1S/C19H30N4O3/c1-19(2,3)26-18(24)23-6-4-21(5-7-23)16-12-15(20)13-17(14-16)22-8-10-25-11-9-22/h12-14H,4-11,20H2,1-3H3

    InChI Key

    MCVZTEPLNGGOJJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)N3CCOCC3

    Origin of Product

    United States

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